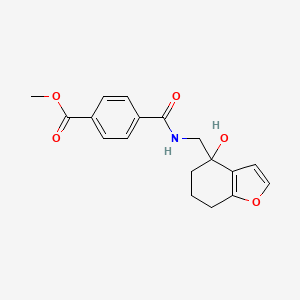

Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves the condensation of an alcohol and a carboxylic acid, in the presence of a strong acid . For instance, Methyl benzoate is formed by the condensation of methanol and benzoic acid . A similar process might be involved in the synthesis of “Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate”.Applications De Recherche Scientifique

Environmental Biotechnology and Degradation

Biodegradation Pathways : Research on Pseudomonas putida has revealed insights into the degradation pathways of aromatic compounds, including benzoates and hydroxybenzoates. These pathways are essential for understanding the microbial degradation of complex organic pollutants, potentially including compounds structurally related to Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate (Cowles, Nichols, & Harwood, 2000).

Pharmaceutical and Biochemical Applications

Skin Metabolism and Hydrolysis : The hydrolysis of parabens (esters of 4-hydroxybenzoic acid) by human skin enzymes demonstrates the metabolic pathways relevant to esters and benzoate derivatives, which might be pertinent to understanding the skin metabolism of related compounds (Lobemeier, Tschoetschel, Westie, & Heymann, 1996).

Materials Science and Supramolecular Chemistry

Liquid Crystals and Supramolecular Structures : The design and synthesis of novel liquid crystals and supramolecular dendrimers based on benzoate derivatives have significant implications for materials science, including potential applications in displays and advanced materials (Balagurusamy, Ungar, Percec, & Johansson, 1997).

Plant Biochemistry and Glycosylation

Glycosylation of Benzoates : Studies on Arabidopsis glycosyltransferases toward salicylic acid, 4-hydroxybenzoic acid, and other benzoates highlight the biological transformations of benzoate derivatives, important for understanding their roles in plant biology and potential applications in biotechnology (Lim et al., 2002).

Analytical and Synthetic Chemistry

Synthetic Methodologies : The synthesis of carbon-11 labeled CK1 inhibitors, based on benzoate frameworks, underscores the relevance of benzoate derivatives in developing radiotracers for imaging applications in diseases like Alzheimer's (Gao, Wang, & Zheng, 2018). Additionally, the oxidative debenzylation of methyl esters further demonstrates the synthetic versatility of benzoate derivatives (Yoo, Kim Hye, & Kyu, 1990).

Mécanisme D'action

Target of Action

Similar compounds like methyl 4-hydroxybenzoate, also known as methyl paraben, have been found to exhibit antimicrobial and antifungal properties .

Mode of Action

It’s worth noting that methyl 4-hydroxybenzoate, a structurally similar compound, has been found to exhibit antimicrobial and antifungal properties . It is possible that Methyl 4-(((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)carbamoyl)benzoate may interact with its targets in a similar manner.

Biochemical Pathways

Methyl 4-hydroxybenzoate, a related compound, has been found to mediate dna damage and modulate esterase metabolism upon solar irradiation . This suggests that this compound may also influence similar biochemical pathways.

Result of Action

Methyl 4-hydroxybenzoate, a structurally similar compound, has been found to cause cytotoxic effects on keratinocytes in the presence of sunlight . It also has estrogenic functionality and upregulates estrogen-related genes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, Methyl 4-hydroxybenzoate, a related compound, has been found to exhibit cytotoxic effects on keratinocytes in the presence of sunlight . This suggests that light exposure could potentially influence the action of this compound.

Propriétés

IUPAC Name |

methyl 4-[(4-hydroxy-6,7-dihydro-5H-1-benzofuran-4-yl)methylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO5/c1-23-17(21)13-6-4-12(5-7-13)16(20)19-11-18(22)9-2-3-15-14(18)8-10-24-15/h4-8,10,22H,2-3,9,11H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTIKAHDKTRIGHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCC2(CCCC3=C2C=CO3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-diethoxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B2944364.png)

![Tert-butyl 3-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2,2-dimethyl-3H-indole-1-carboxylate](/img/structure/B2944366.png)

![2-[(4-cyano-1-oxo-5H-pyrido[1,2-a]benzimidazol-3-yl)methylthio]propanoic acid](/img/structure/B2944369.png)

![Ethyl hydrogen [(3,4,5-trimethoxyphenyl)methylidene]carbonohydrazonate](/img/structure/B2944370.png)

![N-(1-cyanocyclohexyl)-2-{2-[(dimethylamino)methyl]morpholin-4-yl}propanamide](/img/structure/B2944374.png)

![(Z)-3-methoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2944377.png)

![N-benzhydryl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2944378.png)

![5-Chloro-2-[1-[(3-methoxyphenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2944379.png)

![4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-N-(furan-2-ylmethyl)-1,3-oxazol-5-amine](/img/structure/B2944384.png)